NCI172112 Engineered Log P of 1.90 vs. Diphenylhydantoin Carrier for CNS Delivery
NCI172112 (spiromustine) was rationally designed by modifying the structure of the known CNS-penetrant drug diphenylhydantoin (DPH), which has a log P of 2.47. The removal of the diphenyl rings from the DPH carrier yielded the 5-carbon spiro-hydantoin ring system of NCI172112, resulting in a calculated log P of 1.90 [1]. This value is closer to the ideal log P of 2.0 for optimal CNS drug penetration, confirming that its lipophilicity was specifically engineered, not a coincidental property.
| Evidence Dimension | Lipophilicity (Calculated log P) |
|---|---|
| Target Compound Data | log P = 1.90 |
| Comparator Or Baseline | Diphenylhydantoin (DPH, the carrier molecule), log P = 2.47 |
| Quantified Difference | Target compound log P is 0.57 units lower, and 0.10 units from the theoretical optimum of 2.0 for CNS penetration |
| Conditions | Calculated partition coefficient from chemical structure |
Why This Matters
This confirms NCI172112's lipophilicity was optimized for CNS delivery, distinguishing it from alkylators not designed with this quantitative metric.
- [1] Marquez, V.E. The Story of Spiromustin. In: Brain Antitumor Agents. Taylor & Francis, 2021. View Source
